2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol
Description
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a pyrimidine derivative featuring a hydroxyl group at position 4, a cyclopropyl substituent at position 2, and a thiophen-2-ylmethyl group at position 6. Its molecular formula is C₁₂H₁₁N₂OS, with a molecular weight of 243.29 g/mol. The hydroxyl group at position 4 enables hydrogen bonding, which may influence solubility and biological interactions.
Properties
IUPAC Name |
2-cyclopropyl-4-(thiophen-2-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11-7-9(6-10-2-1-5-16-10)13-12(14-11)8-3-4-8/h1-2,5,7-8H,3-4,6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVLPUPQIAKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a thiophen-2-ylmethyl group at the 6-position. This structural arrangement contributes to its distinct chemical properties and biological activities.
The biological activity of this compound primarily involves the inhibition of specific enzymes. Notably, it has been identified as a potent inhibitor of collagen prolyl 4-hydroxylase , an enzyme crucial for collagen biosynthesis. Inhibition of this enzyme affects collagen production, which can have implications in various pathological conditions, including fibrosis and cancer progression .
Enzymatic Targets
- Collagen Prolyl 4-Hydroxylase : Inhibition leads to reduced collagen synthesis, impacting tissue remodeling and repair.
- Dihydrofolate Reductase : The compound also inhibits this enzyme involved in the folate pathway, affecting DNA synthesis and cell proliferation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. Its mechanism likely involves the disruption of cellular processes linked to DNA synthesis and cell cycle regulation .
- Antimicrobial Properties : Thiophene derivatives, including this compound, are known for their antimicrobial activities. The presence of the thiophene moiety enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial infections.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, although further research is needed to elucidate its full potential in this area .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives, including this compound:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key features of 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol and related compounds:
Substituent Effects on Physicochemical Properties
Cyclopropyl vs. Isopropyl/Methyl Groups The cyclopropyl group in the target compound introduces rigidity and strain, which may reduce metabolic oxidation compared to the more flexible isopropyl group in 2-isopropyl-6-methylpyrimidin-4-ol .
Thiophene vs. Trimethoxyphenyl Groups
- The thiophene ring in the target compound is electron-rich, enabling π-π stacking interactions absent in compound 14c, which contains a trimethoxyphenyl group . The latter’s methoxy groups enhance electron-donating capacity but may reduce metabolic stability due to demethylation pathways.
Core Structure Differences
- The target compound’s pyrimidin-4-ol core allows hydrogen bonding via the hydroxyl group, unlike the oxathiolan core in compound 14c, which features a thioxo group (C=S) contributing to distinct reactivity and IR signatures .
Preparation Methods
Condensation and Substitution Approach
A key method involves the condensation of a suitable pyrimidin-4-one or pyrimidin-4-amine precursor with thiophene-2-carbaldehyde or related thiophen-2-ylmethyl derivatives under mild conditions, often in ethanol with catalytic acid. This leads to the formation of the 6-(thiophen-2-ylmethyl) substituent via a Schiff base intermediate or direct substitution.
Cyclopropyl Group Introduction
The cyclopropyl group at the 2-position is typically introduced either by:
- Using a cyclopropyl-substituted pyrimidine precursor.
- Performing a cyclopropanation reaction on an appropriate alkene intermediate.
- Employing cross-coupling reactions with cyclopropylboronic acid or cyclopropyl halides under palladium catalysis.
Though direct examples for this exact compound are scarce, analogous methods in pyrimidine chemistry suggest palladium-catalyzed Suzuki or Negishi cross-coupling reactions as effective routes for introducing cyclopropyl groups.
Hydroxylation at the 4-Position
The 4-hydroxy group on the pyrimidine ring is often formed by:
- Hydrolysis of 4-chloropyrimidine intermediates.
- Direct oxidation of the 4-position.
- Using pyrimidin-4-ol precursors as starting materials.
This step is generally straightforward and can be achieved under mild aqueous or alcoholic conditions.
Synthetic Route Summary Table
Detailed Experimental Insights
- The condensation reaction to install the thiophen-2-ylmethyl group proceeds efficiently at room temperature in ethanol with catalytic acetic acid, yielding a brown precipitate that can be purified by recrystallization.
- Palladium-catalyzed cross-coupling reactions such as Suzuki coupling are effective for introducing cyclopropyl substituents on heteroaromatic rings, including pyrimidines, under microwave or conventional heating.
- Hydrolysis of 4-chloropyrimidine intermediates to 4-hydroxypyrimidines is a well-documented, reliable step that completes the synthesis.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of cyclopropyl, thiophen-2-ylmethyl, and pyrimidin-4-ol groups.
- Mass Spectrometry: Confirms molecular weight and purity.
- FT-IR Spectroscopy: Identifies characteristic OH stretching for the pyrimidin-4-ol and aromatic heterocycles.
- Melting Point: Used to assess purity and identity.
These methods were applied in related pyrimidine-thiophene compounds to validate structure and purity.
Research Findings and Optimization Notes
- The condensation reaction is highly selective and proceeds under mild conditions without the need for harsh reagents.
- Use of ethanol as solvent and acetic acid as catalyst provides an environmentally benign and scalable approach.
- Cross-coupling reactions for cyclopropyl introduction benefit from microwave irradiation for reduced reaction times and improved yields.
- Purification by recrystallization or silica gel chromatography ensures high purity suitable for further biological or material studies.
Q & A
Q. What are the common synthetic routes for 2-Cyclopropyl-6-(thiophen-2-ylmethyl)pyrimidin-4-ol?
- Methodological Answer : The synthesis typically involves cyclocondensation or substitution reactions. For example:
Core Pyrimidine Formation : Start with a pyrimidin-4-ol scaffold. Introduce the cyclopropyl group via nucleophilic substitution using cyclopropyl magnesium bromide under inert conditions .
Thiophene Functionalization : Attach the thiophen-2-ylmethyl group using a Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) with 2-thiophenemethyl halide .
Purification : Recrystallize using chloroform/hexane or employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Cyclopropylation | Cyclopropyl MgBr, THF, 0°C → RT | 6–8 h | ~60% |
| Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 12 h | ~50% |
| Purification | Chloroform/hexane (1:3) | – | 85% purity |
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm; thiophene protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 273.08) .
- IR Spectroscopy : Detect hydroxyl (ν ~3320 cm⁻¹) and aromatic C=C (ν ~1600 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during cyclopropylation?
- Methodological Answer :
- Temperature Control : Slow addition of cyclopropyl MgBr at 0°C reduces side reactions (e.g., over-alkylation) .
- Catalyst Screening : Test Pd or Cu catalysts for coupling efficiency; Pd(PPh₃)₄ shows higher selectivity for thiophene attachment .
- Byproduct Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to identify impurities. Adjust stoichiometry (1.2:1 cyclopropyl:pyrimidine) to improve yield .
Q. How can structural ambiguities (e.g., tautomerism) be resolved?
- Methodological Answer :
- X-ray Crystallography : Use SHELX-97 for structure refinement. The hydroxyl group at C4 forms hydrogen bonds with N3, stabilizing the keto tautomer .
- Dynamic NMR : Monitor temperature-dependent shifts (e.g., coalescence at 100°C) to confirm tautomeric equilibrium .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess steric/electronic effects .
- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) to correlate substituents with activity.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict binding affinity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Purity Verification : Re-analyze samples via HPLC-MS; impurities >5% can skew bioassay results .
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) to calibrate activity measurements .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
